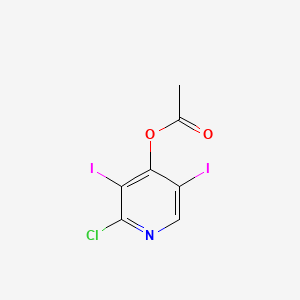
Cliodinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a herbicide and belongs to the pyridine class of chemicals . The compound is characterized by its unique structure, which includes chlorine and iodine atoms attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Cliodinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of dehalogenated products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dehalogenated products.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Cliodinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used as a herbicide to control unwanted vegetation.
Mechanism of Action
The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3,5-diiodopyridine: The precursor to cliodinate, shares a similar structure but lacks the acetyl group.
2-chloro-3,5-dibromopyridine: Similar structure with bromine atoms instead of iodine.
2-chloro-3,5-difluoropyridine: Similar structure with fluorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The acetyl group further enhances its reactivity and herbicidal activity compared to its analogs .
Properties
CAS No. |
69148-12-5 |
|---|---|
Molecular Formula |
C7H4ClI2NO2 |
Molecular Weight |
423.37 g/mol |
IUPAC Name |
(2-chloro-3,5-diiodopyridin-4-yl) acetate |
InChI |
InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3 |
InChI Key |
QWZIGUJYMLBQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=NC=C1I)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















